N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of a suitable precursor with hydrazine hydrate in ethanol to obtain the key starting material, the pyrazolo[3,4-d]pyrimidine scaffold. Further functionalization, such as introducing the ethoxypropyl group, can be achieved through appropriate synthetic routes .
Future Directions
Mechanism of Action
Target of Action
N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key regulator of this transition . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell death .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-3-17-6-4-5-12-10-9-7-15-16(2)11(9)14-8-13-10/h7-8H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXVAUZPHBEKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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